molecular formula C14H11NO4S2 B15196499 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid CAS No. 6634-67-9

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid

Cat. No.: B15196499
CAS No.: 6634-67-9
M. Wt: 321.4 g/mol
InChI Key: WJENXRHKDSZJIL-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid is a benzothiazole-based compound supplied for research and development applications. This product is provided with a stated purity of 97% and is defined by its CAS number 6634-67-9 and molecular formula C 14 H 11 NO 4 S 2 , yielding a molecular weight of 321.37 g/mol . As a member of the benzothiazole family, this compound is of significant interest in scientific research. Benzothiazoles are a class of heterocyclic compounds recognized for their diverse biological activities and are extensively investigated as key scaffolds in medicinal chemistry and drug discovery . The core benzothiazole structure is ubiquitous in nature and is utilized in the development of therapeutic agents, including fungicides, anti-tuberculosis drugs, anti-convulsants, and anti-inflammatory drugs, and is also explored for its potential anti-cancer effects . The specific presence of a sulfonic acid group in this molecule may further modify its physicochemical properties, such as solubility, and can be leveraged in the synthesis of more complex molecules or in the development of specialized materials. This product is strictly intended for research purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

CAS No.

6634-67-9

Molecular Formula

C14H11NO4S2

Molecular Weight

321.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C14H11NO4S2/c1-19-11-7-6-9(8-13(11)21(16,17)18)14-15-10-4-2-3-5-12(10)20-14/h2-8H,1H3,(H,16,17,18)

InChI Key

WJENXRHKDSZJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 2-aminothiophenol with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol. The resulting intermediate is then treated with sulfuric acid to introduce the sulfonic acid group .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Benzothiazole Cores

Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)
  • Structure : Retains the benzothiazole group but incorporates a pyrazolopyridine ring and an ethyl ester.
  • Synthesis: Prepared via condensation of 2-amino-1,3-benzothiazole with hydrochloric acid under reflux (33% yield) .
  • Key Differences : The ester group reduces water solubility compared to the sulfonic acid in the target compound.
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
  • Structure : Features a dichloro-benzothiazole core linked to a dimethoxybenzamide group.
  • Properties : Higher molecular weight (observed in P. guineense) and lipophilicity due to chlorine and methoxy substituents .
  • Applications: Potential use in natural product isolation or as a bioactive agent.
(2E)-3-[5-(1,3-Benzothiazol-2-yl)-2-Furyl]acrylic Acid
  • Structure : Combines benzothiazole with a furyl-acrylic acid chain.
  • Electronic Properties : The conjugated double bond in acrylic acid enhances π-electron delocalization, useful in optoelectronic materials .

Benzenesulfonic Acid Derivatives

Ozagrel (OKY-046)
  • Structure : Contains a methoxybenzenesulfonic acid group but replaces benzothiazole with an imidazolylidene moiety.
  • Pharmacology : Acts as a thromboxane A2 (TXA2) synthase inhibitor, highlighting the therapeutic relevance of sulfonic acid groups in drug design .
p-[2-[(5-Chloro-2-Methoxybenzoyl)Amino]Ethyl]Benzenesulfonic Acid
  • Structure : Sulfonic acid group attached to a chloro-methoxybenzamide-substituted benzene.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., anticoagulants or anti-inflammatory agents) .

Fluorescent Dye Derivatives

3-(1,3-Benzothiazol-2-yl)Naphthalen-2-ol-Based Azo Dyes
  • Structure : Benzothiazole linked to naphthol via an azo bond.
  • Properties : Exhibits fluorescence with λem > 500 nm; sulfonic acid-free analogs show lower solubility in polar solvents .
  • Comparison : The target compound’s sulfonic acid group improves aqueous solubility, making it preferable for textile dyeing .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Key Substituents Solubility (Water) Applications
Target Compound C₁₄H₁₁NO₄S₂ Benzothiazole, SO₃H, OCH₃ High Drug intermediates
Ozagrel (OKY-046) C₂₃H₂₆N₂O₅S Imidazolylidene, SO₃H, OCH₃ Moderate Antiplatelet therapy
Ethyl 5-(1,3-Benzothiazol-2-yl)-... (7g) C₂₂H₁₆N₃O₃S Pyrazolopyridine, COOEt Low Material science
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-... C₁₅H₁₁Cl₂N₂O₃S Cl, OCH₃, CONH- Low Natural products

Key Research Findings

Material Science : Conjugated systems like (2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid exhibit tunable electronic properties for optoelectronics .

Dye Chemistry: Sulfonic acid substituents enhance dye solubility and binding affinity in wool/silk fabrics compared to non-sulfonated analogs .

Q & A

Basic Research Questions

Q. What are the recommended solvent-free synthetic routes for 5-(1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonic acid, and how can reaction progress be monitored?

  • Methodology : Solvent-free reductive amination is a viable approach, leveraging hydrazine hydrate under reflux conditions in absolute alcohol. Reaction progress can be tracked using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (7:3 ratio). Post-reaction, quenching in ice-water facilitates product isolation .

Q. What purification techniques are effective for isolating sulfonic acid derivatives like this compound?

  • Methodology : Column chromatography with silica gel (using gradients of polar solvents like ethyl acetate and hexane) is standard. Recrystallization from ethanol or methanol may refine purity, particularly for sulfonic acid derivatives with low solubility in non-polar solvents .

Q. Which spectroscopic methods are critical for initial structural characterization?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms methoxy and benzothiazole substituents. Fourier-transform infrared (FTIR) identifies sulfonic acid (S=O stretching at ~1180–1120 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can ion mobility-mass spectrometry (IM-MS) resolve ambiguities in identifying sulfonic acid derivatives and their transformation products?

  • Methodology : Collision cross-section (CCS) values from IM-MS differentiate isomers or degradation products. For example, a CCS of 138.5 Ų was critical in distinguishing 1,3-benzothiazole-2-sulfonic acid from other features in environmental samples .

Q. What strategies address contradictions in reported impurity profiles for sulfonic acid derivatives?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) can separate and quantify impurities. For example, methoxy-substituted byproducts (e.g., hydroxy-methoxybenzophenones) may require gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid .

Q. How can computational modeling predict reactivity in sulfonation or benzothiazole conjugation?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in sulfonation. Fukui indices identify nucleophilic/electrophilic sites on the benzene ring, guiding regioselective functionalization .

Q. What mechanistic insights explain low yields in benzothiazole-sulfonic acid coupling reactions?

  • Methodology : Kinetic studies using stopped-flow UV-Vis spectroscopy reveal competing pathways. Steric hindrance from the methoxy group may slow sulfonic acid conjugation, necessitating elevated temperatures (80–100°C) or catalysts like p-toluenesulfonic acid .

Q. How does environmental pH influence the stability of this compound in aqueous systems?

  • Methodology : Accelerated stability testing at pH 3–10 (using HCl/NaOH buffers) with LC-MS monitoring identifies degradation products. For instance, acidic conditions may hydrolyze the methoxy group to form phenolic derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodology : Cross-validate purity via elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC). Conflicting NMR peaks may arise from solvent impurities (e.g., residual DMSO in DMSO-d₆) or tautomerism in the benzothiazole ring .

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